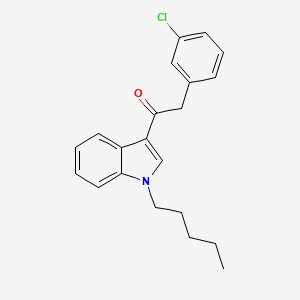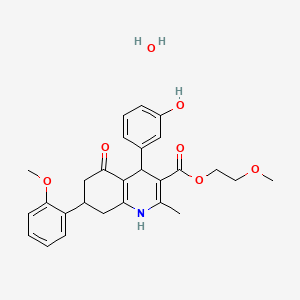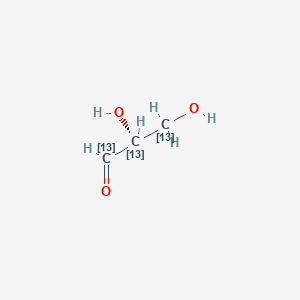
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is the labelled salt hydrate of Tolperisone 4-Carboxylic Acid, which is a metabolite of Tolperisone . It is a white solid with a molecular formula of C16H11D10NO3.HCl.H2O and a molecular weight of 339.88 .
Molecular Structure Analysis
The molecular structure of this compound is related to its molecular formula, C16H11D10NO3.HCl.H2O . The structure includes a carboxylic acid group, a hydrochloride group, and a hydrate group.Physical and Chemical Properties Analysis
This compound is a white solid that is slightly soluble in DMSO and Methanol, and sparingly soluble in water . It has a molecular weight of 339.88 .Wirkmechanismus
Tolperisone, the parent compound of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate, is a centrally acting skeletal muscle relaxant. Its precise mechanism is not completely understood, though it blocks sodium and calcium channels. It possesses a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the reaction of Tolperisone with deuterated succinic anhydride followed by hydrolysis and reaction with hydrochloric acid.", "Starting Materials": ["Tolperisone", "Deuterated Succinic Anhydride", "Hydrochloric Acid", "Water"], "Reaction": ["Step 1: Tolperisone is reacted with deuterated succinic anhydride in the presence of a catalyst to form Tolperisone 4-Carboxylic Acid-d10", "Step 2: The product from step 1 is hydrolyzed using a strong base to form Tolperisone 4-Carboxylic Acid-d10", "Step 3: The product from step 2 is reacted with hydrochloric acid to form Tolperisone 4-Carboxylic Acid-d10 Hydrochloride", "Step 4: The product from step 3 is crystallized from water to form Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate"] } | |
CAS-Nummer |
1346603-66-4 |
Molekularformel |
C16H22ClNO3 |
Molekulargewicht |
321.867 |
IUPAC-Name |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |
InChI-Schlüssel |
GUAJJTOXILPRMR-GUIXEBJPSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Synonyme |
4-[2-Methyl-1-oxo-3-(1-piperidinyl-d10)propyl]benzoic Acid Hydrochloride Hydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583779.png)
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)


![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)
![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
